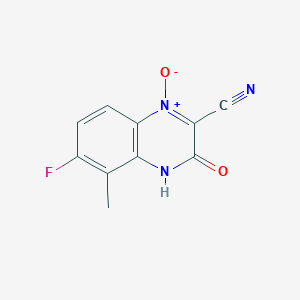










|
REACTION_CXSMILES
|
[F:1][C:2]1[C:3]([CH3:16])=[C:4]2[C:9](=[CH:10][CH:11]=1)[N+:8]([O-])=[C:7](C#N)[C:6](=[O:15])[NH:5]2.S(S([O-])=O)([O-])=O.[Na+].[Na+].C#N.Cl.[OH-].[Na+]>C(O)C.O>[F:1][C:2]1[C:3]([CH3:16])=[C:4]2[C:9]([N:8]=[CH:7][C:6](=[O:15])[NH:5]2)=[CH:10][CH:11]=1 |f:1.2.3,6.7|
|


|
Name
|
|
|
Quantity
|
15.9 g
|
|
Type
|
reactant
|
|
Smiles
|
FC=1C(=C2NC(C(=[N+](C2=CC1)[O-])C#N)=O)C
|
|
Name
|
|
|
Quantity
|
36.7 g
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)([O-])S(=O)[O-].[Na+].[Na+]
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
|
Name
|
|
|
Quantity
|
400 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C#N
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred for 45 min at RT
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
was heated
|
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux for 1 h, with a flow of argon over the top of the condenser
|
|
Duration
|
1 h
|
|
Type
|
CUSTOM
|
|
Details
|
leading to a bleach-filled bottle to trap
|
|
Type
|
CUSTOM
|
|
Details
|
to give pH˜11
|
|
Type
|
CUSTOM
|
|
Details
|
the mixture was evaporated
|
|
Type
|
CUSTOM
|
|
Details
|
to remove approx. 500 ml
|
|
Type
|
FILTRATION
|
|
Details
|
) and the precipitate was filtered off
|
|
Type
|
WASH
|
|
Details
|
washed with water
|
|
Type
|
CUSTOM
|
|
Details
|
dried
|


Reaction Time |
45 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC1=CC=C2N=CC(NC2=C1C)=O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 10.37 g | |
| YIELD: PERCENTYIELD | 81% | |
| YIELD: CALCULATEDPERCENTYIELD | 81.1% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |